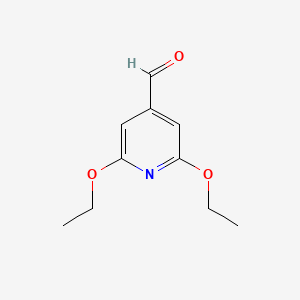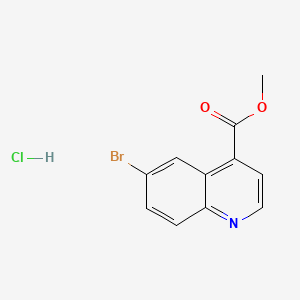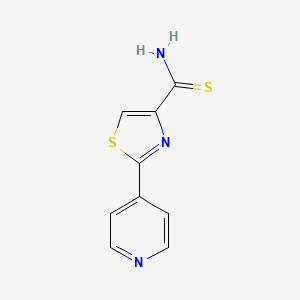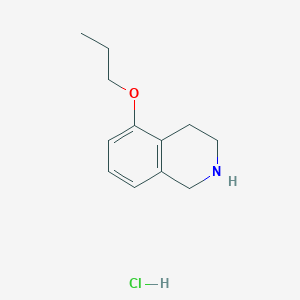
2,6-Diethoxy-4-pyridinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethoxy-4-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of two ethoxy groups attached to the 2 and 6 positions of the pyridine ring, and an aldehyde group at the 4 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-4-pyridinecarboxaldehyde typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 2,6-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation. The resulting 2,6-diethoxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Diethoxy-4-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Diethoxy-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethoxy-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Diethoxy-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,6-Diethoxy-4-pyridinecarboxaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved vary depending on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-4-pyridinecarboxaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-Diethoxy-3-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 3 position.
2,6-Diethoxy-4-pyridinemethanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
2,6-Diethoxy-4-pyridinecarboxaldehyde is unique due to the presence of both ethoxy groups and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its importance in research and industrial applications.
特性
CAS番号 |
1261269-39-9 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
2,6-diethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-8(7-12)6-10(11-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
WEGFIATUWMFXOU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=N1)OCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
